[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
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Overview
Description
[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
The synthesis of [(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. The preparation methods often include:
Formation of the carbamoyl intermediate: This step involves the reaction of 2,6-dimethylphenyl isocyanate with a suitable nucleophile to form the carbamoyl intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with the carbamoyl intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for hydrolysis, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can be compared with other similar compounds, such as:
[(2,6-dimethylphenyl)carbamoyl]methyl 5-chloropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
[(2,6-dimethylphenyl)carbamoyl]methyl 5-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
[(2,6-dimethylphenyl)carbamoyl]methyl 5-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific chemical properties conferred by the bromine atom, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-4-3-5-11(2)15(10)19-14(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGMIFJHOZAZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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